PAM Substrate Affinity Ranking: D-Tyr-Val-Gly Occupies a Defined Intermediate Position in the D-Tyr-X-Gly Series
In a direct head-to-head comparison using purified bovine neurointermediate pituitary PAM, Murthy et al. (1987) evaluated four D-Tyr-X-Gly substrates (X = Val, Trp, Pro, Glu) under identical conditions. The Km increased in the order Trp < Val < Pro ≪ Glu, placing D-Tyr-Val-Gly at an intermediate affinity position [1]. All four substrates sharing the Val, Trp, and Pro central residues exhibited similar Vmax values, while D-Tyr-Glu-Gly displayed a substantially higher Vmax but with a distinct pH optimum of 5.5–6.0 (versus pH 8.5 for Val/Trp/Pro) [1]. This quantitative ranking establishes D-Tyr-Val-Gly as the balanced-affinity reference substrate against which both higher-affinity (Trp) and lower-affinity (Pro, Glu) variants can be benchmarked.
| Evidence Dimension | Km ranking for purified bovine neurointermediate pituitary PAM |
|---|---|
| Target Compound Data | Km of D-Tyr-Val-Gly: intermediate (between Trp and Pro); pH optimum 8.5; Vmax similar to Trp and Pro substrates |
| Comparator Or Baseline | D-Tyr-Trp-Gly: Km lower than Val (highest affinity); D-Tyr-Pro-Gly: Km higher than Val; D-Tyr-Glu-Gly: Km much higher than Val (≪), pH optimum 5.5–6.0, substantially higher Vmax |
| Quantified Difference | Km ranking: Trp < Val < Pro ≪ Glu; pH optimum shift of ~2.5–3.0 units between Val (8.5) and Glu (5.5–6.0) |
| Conditions | Purified bovine neurointermediate pituitary PAM; varied ascorbate concentrations; 37°C |
Why This Matters
The defined intermediate affinity of D-Tyr-Val-Gly enables assay conditions that are sensitive to both competitive inhibitors and ascorbate modulation, whereas the highest-affinity Trp substrate may mask weak competitive inhibition and the low-affinity Pro/Glu substrates require higher enzyme concentrations.
- [1] Murthy ASN, Keutmann HT, Eipper BA. Further characterization of peptidylglycine α-amidating monooxygenase from bovine neurointermediate pituitary. Mol Endocrinol. 1987;1(4):290-299. doi:10.1210/mend-1-4-290 View Source
